2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride
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Overview
Description
2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride is a chemical compound with the molecular formula C6H11N5O2HCl It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride typically involves the reaction of imidazole derivatives with hydrazine and other reagents under controlled conditions. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, followed by the addition of hydrazine to introduce the hydrazide group . The reaction conditions often include the use of catalysts such as nickel and mild temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, hydrazides, and other nitrogen-containing compounds.
Scientific Research Applications
2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydrazide group can form covalent bonds with target molecules, leading to changes in their function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic heterocyclic compound with similar structural features.
Hydrazine derivatives: Compounds containing the hydrazide group, used in various chemical reactions.
Substituted imidazoles: Compounds with different substituents on the imidazole ring, exhibiting diverse biological activities
Uniqueness
2-Amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride is unique due to its combination of the imidazole ring and hydrazide group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and exhibit potential therapeutic effects that are not commonly seen in other similar compounds .
Properties
IUPAC Name |
2-amino-3-imidazol-1-ylpropanehydrazide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O.2ClH/c7-5(6(12)10-8)3-11-2-1-9-4-11;;/h1-2,4-5H,3,7-8H2,(H,10,12);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZIMZKOJAUMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(C(=O)NN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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